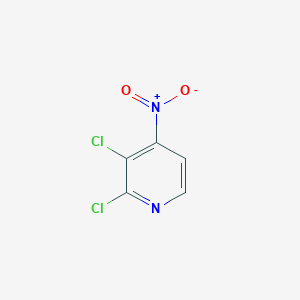

2,3-Dichloro-4-nitropyridine

Overview

Description

2,3-Dichloro-4-nitropyridine is an organic compound that is widely used in scientific research and development. It is a colorless, odorless solid that is soluble in water and is used in various fields such as pharmaceuticals, agrochemicals, and biotechnology. It is also used in the synthesis of various other compounds, including pharmaceuticals, agrochemicals, and biotechnology products. This compound is a versatile compound that has a wide range of applications and is an important building block in the synthesis of a variety of compounds.

Scientific Research Applications

Electrochemical Reduction Mechanism

The electrochemical reduction of nitropyridines, including 4-nitropyridine, has been studied extensively. Research by Lacasse et al. (1993) delves into the reduction mechanism in aqueous media, revealing a complex sequence of electron and proton additions, crucial for understanding the electrochemical behaviors of nitropyridines (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).

Structural and Spectroscopic Analysis

Velraj et al. (2015) conducted a comprehensive study on the structure, vibrational, electronic, NBO, and NMR analyses of 2-chloro-4-nitropyridine. This study provides detailed insights into the molecular structure and reactivity, critical for further applications in various scientific fields (Velraj, Soundharam, & Sridevi, 2015).

X-ray and Spectroscopic Analysis for Synthesis

Jukić et al. (2010) explored the synthesis and structural features of a closely related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, using X-ray and spectroscopic analysis. Their research contributes to the understanding of nitropyridine derivatives’ optical properties (Jukić, Cetina, Halambek, & Ugarković, 2010).

Nucleophilic Alkylations

The study by Andreassen et al. (2004) on the nucleophilic alkylations of 3-nitropyridines, including 4-substituted variants, provides insights into the substitution reactions, which are key for the chemical modification and utilization of nitropyridines in various research applications (Andreassen, Bakke, Sletvold, & Svensen, 2004).

Safety and Hazards

2,3-Dichloro-4-nitropyridine is classified under GHS07 for safety . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The continuous flow methodology is being used to minimize the accumulation of the highly energetic and potentially explosive nitration product . This enables the safe scale-up of nitropyridine with no 2-nitropyridine by-product . Nitropyridines are important synthetic intermediates for new pesticides and medicines , suggesting potential future directions in these areas.

Mechanism of Action

Target of Action

Nitropyridines, in general, are known to interact with various biological targets due to their electron-deficient aromatic ring .

Biochemical Pathways

Nitropyridines are known to be involved in various chemical reactions, leading to the synthesis of different pyridine derivatives . These derivatives can potentially affect multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetics of nitropyridines, in general, can be influenced by their chemical structure and the presence of functional groups .

Result of Action

Nitropyridines and their derivatives are known to have various biological activities, which can lead to different molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

It is known that nitropyridines, a class of compounds to which 2,3-Dichloro-4-nitropyridine belongs, can undergo various reactions with different biomolecules . For instance, they can react with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .

Cellular Effects

It is known that nitropyridines can have various effects on cells, depending on their specific structures and the types of cells they interact with .

Molecular Mechanism

It is known that the reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Temporal Effects in Laboratory Settings

It is known that nitropyridines can be synthesized in a two-step reaction .

Metabolic Pathways

It is known that nitropyridines can be involved in various reactions, including reactions with ammonia and amines .

properties

IUPAC Name |

2,3-dichloro-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-4-3(9(10)11)1-2-8-5(4)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAXIALVXRHOOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B3034010.png)

![2-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B3034012.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B3034019.png)